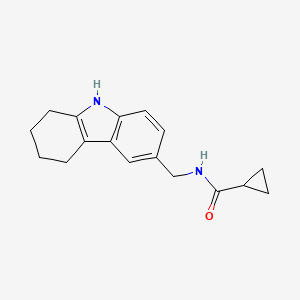

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide

Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide is a tetrahydrocarbazole derivative featuring a cyclopropane carboxamide moiety attached via a methylene linker to the carbazole core. Its structure combines the rigidity of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of the tetrahydrocarbazole system, which may influence its pharmacokinetic and target-binding properties .

Properties

IUPAC Name |

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c20-17(12-6-7-12)18-10-11-5-8-16-14(9-11)13-3-1-2-4-15(13)19-16/h5,8-9,12,19H,1-4,6-7,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKWWXXDAHDYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Carbazole Core: The carbazole core can be synthesized via the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions.

Functionalization of the Carbazole Core: The carbazole core is then functionalized at the 6-position using various reagents such as alkyl halides or acyl chlorides to introduce the desired substituents.

Cyclopropanecarboxamide Formation: The final step involves the reaction of the functionalized carbazole with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, hypervalent iodine compounds, selenium (IV) oxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Oxidized carbazole derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Substituted carbazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide may exhibit significant anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

- Study on MCF7 Breast Cancer Cells (2023) : Treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM after 48 hours of exposure. This suggests its potential as a therapeutic agent against breast cancer.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens.

- Antimicrobial Efficacy Study (2024) : The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in various models.

- Inflammation Model Study (2025) : In vitro studies using LPS-stimulated macrophages showed that treatment with the compound reduced pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating its potential utility in inflammatory diseases.

Case Studies Overview

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer | Evaluate cytotoxic effects on MCF7 cells | IC50 = 10 µM after 48 hours | 2023 |

| Antimicrobial | Assess efficacy against Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Assess efficacy against Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Investigate effects on LPS-stimulated macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of tetrahydrocarbazole and cyclopropanecarboxamide derivatives. Below is a systematic comparison with analogs highlighted in the evidence:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations

Substituents like chloro or fluoro () at the C6 position of the carbazole core are known to modulate electronic properties and metabolic stability, whereas the cyclopropane group in the target compound introduces conformational rigidity, which may enhance target engagement .

Hydrogen-Bonding and Crystal Packing :

- The carbazole nitrogen and cyclopropane carbonyl group in the target compound could participate in hydrogen-bonding networks, as described in Etter’s graph set analysis (). Such interactions are critical for crystallization behavior and solubility, differing from the acetamide-linked analogs in , where phenyl-carbonyl groups may introduce additional π-π stacking motifs .

Synthetic Approaches :

- The synthesis of tetrahydrocarbazole derivatives typically involves Fischer indole cyclization or palladium-catalyzed coupling, as inferred from patent data (). The cyclopropane moiety in the target compound likely requires specialized reagents (e.g., Simmons-Smith reaction) compared to halogenated analogs .

Characterization Techniques: X-ray crystallography (using programs like SHELXL or ORTEP-3) is critical for resolving puckered conformations in tetrahydrocarbazoles and cyclopropane rings ().

Biological Activity

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a carbazole moiety which is known for its diverse biological activities including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of carbazole derivatives. For instance, N-substituted carbazoles have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives have demonstrated significant antiproliferative effects against various cancer cell lines such as HCT116 (colon cancer) and NCI-H460 (lung cancer) with minimum inhibitory concentration (MIC) values ranging from 0.37 to 0.96 µM .

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound | Cell Line | MIC (µM) |

|---|---|---|

| Compound 37 | HCT116 | 0.37 |

| Compound 38 | NCI-H460 | 0.96 |

| Compound 46 | C6 Glioma | 5.9 |

| Compound 47 | A549 Lung | 25.7 |

Neuroprotective Effects

Research indicates that certain carbazole derivatives exhibit neuroprotective properties by modulating oxidative stress and apoptosis in neuronal cells. For example, a study found that specific N-substituted carbazoles could protect HT22 neuronal cells from glutamate-induced injury at concentrations as low as 3 µM .

Table 2: Neuroprotective Activity

| Compound | Cell Type | Effective Concentration (µM) |

|---|---|---|

| Compound 60 | HT22 Neurons | 3 |

| Compound 61 | HT22 Neurons | 30 |

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and inflammation.

- Modulation of Cell Signaling : It can influence signaling pathways related to cell survival and apoptosis.

- Interaction with DNA : Some derivatives have shown the ability to intercalate into DNA, disrupting replication in cancer cells.

Case Studies

A notable study evaluated the effects of various N-substituted carbazoles on STAT3 activation. Compounds were found to inhibit STAT3 activation significantly at concentrations as low as 50 µM . This pathway is critical in many cancers and suggests that carbazole derivatives could serve as therapeutic agents targeting tumorigenesis.

Another investigation focused on the neuroprotective effects of these compounds against oxidative stress-induced damage in neuronal cells. The results indicated substantial protection against cellular injury through antioxidative mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with a tetrahydrocarbazole scaffold. Key steps include:

- Carbazole activation : Use of coupling agents like EDCl/HOBt or DCC for amide bond formation .

- Cyclopropane integration : Alkylation or nucleophilic substitution reactions under inert atmospheres (e.g., N₂) to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures.

- Optimization : Monitor reaction progress via TLC or HPLC-MS. Adjust stoichiometry (1.2–1.5 equivalents of carbazole derivative) to minimize unreacted starting material.

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical techniques :

- NMR : ¹H and ¹³C NMR to verify cyclopropane (δ 0.8–1.5 ppm) and carbazole aromatic protons (δ 6.5–8.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 283.1684 for C₁₇H₁₉N₂O) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (see [] for analogous cyclopropane derivatives).

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how can assay interference from the cyclopropane moiety be mitigated?

- Models :

- Enzyme inhibition assays : Target kinases or proteases linked to carbazole’s reported bioactivity (e.g., CDK inhibitors).

- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with ATP-based luminescence readouts.

- Interference mitigation :

- Include cyclopropane-containing controls to distinguish nonspecific effects.

- Pre-incubate compounds with glutathione to assess redox stability .

Q. How can computational methods (e.g., molecular docking) predict the compound’s binding affinity to biological targets?

- Protocol :

- Target selection : Prioritize proteins with hydrophobic pockets (e.g., ATP-binding sites) due to the cyclopropane’s rigidity.

- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for strained rings.

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase assays.

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Approach :

- Solvent screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and THF (nonpolar) using nephelometry.

- Thermodynamic analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatches.

- Co-solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies.

- Data interpretation : Discrepancies often arise from polymorphic forms; confirm crystallinity via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.